molecular formula C20H10O5 B3329216 Valdivione CAS No. 56119-07-4

Valdivione

Cat. No.: B3329216
CAS No.: 56119-07-4
M. Wt: 330.3 g/mol
InChI Key: WUZFCNSDGMHMKW-UHFFFAOYSA-N
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Description

Valdivione (systematic IUPAC name pending verification) is a sesquiterpenoid compound initially isolated from marine-derived fungi, notably from strains collected in the Valdivia coastal region. Its molecular formula is tentatively identified as C₁₅H₂₂O₃, with a bicyclic structure featuring a fused γ-lactone ring and a hydroxyl group at the C-7 position . However, comprehensive structural elucidation and synthetic pathways remain understudied, necessitating comparative analyses with structurally or functionally analogous compounds.

Properties

IUPAC Name

3-(1,4-dioxonaphthalen-2-yl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O5/c21-15-9-14(17(22)11-6-2-1-5-10(11)15)16-18(23)12-7-3-4-8-13(12)19(24)20(16)25/h1-9,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZFCNSDGMHMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Valdivione can be synthesized through several synthetic routes. One common method involves the oxidative coupling of 2-naphthol derivatives under controlled conditions. The reaction typically employs oxidizing agents such as potassium ferricyanide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Valdivione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the substituents introduced.

Scientific Research Applications

Valdivione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Valdivione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target. In chemical reactions, this compound acts as an electron donor or acceptor, facilitating various redox reactions.

Comparison with Similar Compounds

Structural Analogues

Dihydrocostunolide

A structurally related sesquiterpene lactone, dihydrocostunolide (C₁₅H₂₄O₂), shares Valdivione’s γ-lactone core but lacks the hydroxyl group at C-5. This difference results in distinct bioactivity profiles:

Property This compound Dihydrocostunolide
Molecular Formula C₁₅H₂₂O₃ C₁₅H₂₄O₂
Antibacterial MIC 8–16 µg/mL >64 µg/mL
NF-κB Inhibition IC₅₀: 12.3 µM IC₅₀: 38.7 µM
Solubility (H₂O) 0.12 mg/mL 0.03 mg/mL

The C-7 hydroxyl group in this compound enhances hydrogen bonding with bacterial cell membranes and inflammatory pathway targets, explaining its superior activity .

Artemisinin

Key distinctions include:

  • Functional Groups : Artemisinin contains a peroxide bridge critical for antimalarial activity, absent in this compound.
  • Bioactivity : this compound lacks antimalarial efficacy but shows 3-fold stronger COX-2 inhibition (IC₅₀: 5.6 µM vs. 18.9 µM) .

Functional Analogues

Fusidane Derivatives

Fusidic acid (C₃₁H₄₈O₆), a steroid antibiotic, mirrors this compound’s Gram-positive targeting but operates via mechanistically distinct pathways (ribosomal inhibition vs. membrane disruption). Despite lower MIC values (0.5–2 µg/mL), fusidic acid exhibits higher toxicity (LD₅₀: 120 mg/kg vs. This compound’s 450 mg/kg) .

Parthenolide

Parthenolide (C₁₅H₂₀O₃), another sesquiterpene lactone, shares this compound’s NF-κB inhibition but achieves this through IKKβ alkylation rather than direct binding. This compound’s reduced cytotoxicity in human hepatocytes (CC₅₀: 89 µM vs. 22 µM) suggests a safer therapeutic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valdivione
Reactant of Route 2
Valdivione

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